5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-3-28-19-12-10-18(11-13-19)26-25(27)23-21-16-20(29-4-2)14-15-22(21)30-24(23)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXDUUCPJPUXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological properties, enhanced by ethoxy and carboxamide functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that the compound may inhibit key enzymes and receptors associated with cancer cell growth.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation.
- Apoptosis Induction : It has been observed to increase the expression of pro-apoptotic factors, leading to programmed cell death in cancer cells.
Biological Activity Studies
Several studies have investigated the biological activity of this compound against various cancer cell lines. Below is a summary of findings from these studies.
Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.136 | Apoptosis induction via p53 pathway |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest |
| A549 (Lung Cancer) | 0.65 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, with varying degrees of effectiveness.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing the biological activity of benzofuran derivatives. For instance, the presence of the carboxamide group is critical for maintaining antiproliferative activity. Modifications to the phenyl rings, such as electron-donating or withdrawing groups, can significantly alter potency.
Key Findings:
- Electron-Drawing Groups : Reduce biological activity.
- Electron-Donating Groups : Enhance cytotoxicity and selectivity towards cancer cells.
- Substitution Patterns : The position and type of substituents on the benzofuran scaffold are crucial for optimizing activity.
Case Studies
In a recent study published in Molecules, researchers synthesized various derivatives of benzofuran and tested their anticancer properties. Among these, this compound emerged as one of the most potent candidates, demonstrating significant cytotoxicity at low concentrations against MCF-7 and HeLa cells .
Another investigation focused on the compound's ability to induce apoptosis through caspase activation pathways, confirming its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
Pharmacological Studies
5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been investigated for its potential pharmacological effects, particularly in the context of cancer treatment and anti-inflammatory activities.
Case Study: Anti-Cancer Activity
A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are essential in protecting cells from oxidative damage.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.2 |
| Ascorbic Acid | 20.0 |
| Quercetin | 18.5 |
This table illustrates that the compound exhibits significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid and quercetin .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, leading to various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
Synthesis Overview
The synthetic pathway typically includes:
- Formation of the benzofuran core.
- Introduction of ethoxy groups.
- Amide bond formation with phenyl substituents.
These modifications can lead to derivatives with improved efficacy or reduced toxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with benzofuran derivatives and related analogs:
*XLogP3 values for the target and methoxy/fluoro analogs are estimated based on substituent contributions.
Key Observations:
Lipophilicity : The target compound’s ethoxy groups result in higher XLogP3 (~4.5) compared to methoxy-rich analogs like the tetramethoxy derivative (XLogP3 ~3.2). However, bromo/fluorine-containing compounds (e.g., ’s analog) exhibit significantly higher logP (6.4) due to halogen atoms.
NMR Profiles : The aromatic δ regions (6.1–8.0) align with benzofuran derivatives bearing electron-donating substituents (e.g., ethoxy), which deshield aromatic protons.
Preparation Methods
Classical Carboxylic Acid-Aniline Condensation
The most widely documented method involves activating benzofuran-3-carboxylic acid derivatives as mixed anhydrides, followed by nucleophilic attack by 4-ethoxyaniline. For example:
-
Activation : Dissolve 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid (1 eq) in dichloromethane (DCM) under nitrogen. Add triethylamine (1.3 eq) and ethyl chloroformate (1.2 eq) at 0°C.
-
Amidation : Introduce 4-ethoxyaniline (1 eq) dropwise, warm to room temperature, and stir for 5–18 hours.
-
Workup : Quench with brine, dry over , and purify via recrystallization (methyl tert-butyl ether).
Key Data :
Alternative Coupling Reagents
Propane phosphonic acid anhydride (T3P®) and carbonyldiimidazole (CDI) enhance reaction efficiency:
-
React 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid (1 eq) with CDI (1 eq) in DCM.
-
Add 4-ethoxyaniline (1 eq) and stir for 2 hours.
Reaction Condition Optimization
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | Dichloromethane | +15% vs. THF | |
| Temperature | 0°C → rt | 89–94% | |
| Catalyst | Triethylamine | Essential |
Elevated temperatures (>40°C) promote side reactions, while polar aprotic solvents (e.g., NMP) are reserved for stubborn substrates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility
-
Issue : Precipitation during reaction.
-
Solution : Employ DCM/NMP mixtures (4:1) to maintain homogeneity.
Recent Methodological Advances
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C), though yields remain comparable to classical methods .
Q & A
Q. What are the key synthetic steps for preparing 5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide?
The synthesis typically involves:
- Step 1 : Construction of the benzofuran core via cyclization of substituted phenols or ketones under acidic or catalytic conditions.
- Step 2 : Introduction of the 5-ethoxy group using alkylation or nucleophilic substitution (e.g., Williamson ether synthesis).
- Step 3 : Attachment of the 4-ethoxyphenylamine moiety via amide coupling (e.g., EDC/HOBt-mediated reactions).
- Step 4 : Final purification via column chromatography or recrystallization. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, 80°C, 6 hr | 65–70 |
| 2 | K₂CO₃, EtBr, DMF, 90°C | 75–80 |
| 3 | EDC, HOBt, DCM, RT | 60–65 |
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group integration at δ ~1.3–1.5 ppm for CH₃).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 431.16).
- HPLC : Purity assessment (>98%) using C18 columns and UV detection at λ = 254 nm.
- X-ray Crystallography : Resolves conformational ambiguities (e.g., planar benzofuran ring vs. substituent torsional angles) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize reaction yields for this compound?
Microwave irradiation reduces reaction times and improves selectivity:
- Example : Ethoxy group introduction using cyclohexanone as a solvent under microwave conditions (150°C, 20 min) achieves 85–90% yield vs. 75% with conventional heating .
- Key Parameters : Power (300–500 W), solvent polarity, and catalyst loading (e.g., Al₂O₃ for acid-sensitive intermediates).
Q. How do rotational isomers affect NMR data interpretation, and how can discrepancies be resolved?
- Challenge : Restricted rotation around the amide bond (N-(4-ethoxyphenyl)) may split signals into doublets or broad peaks.
- Solution :
- Variable-Temperature NMR : Raising temperature to 50–60°C coalesces split signals.
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of ethoxy and phenyl groups.
- DFT Calculations : Predicts energy barriers for rotation (e.g., 10–15 kcal/mol) .
Q. What strategies guide structure-activity relationship (SAR) studies for evaluating ethoxy group contributions?
- Method 1 : Synthesize analogs with:
-
Ethoxy replaced by methoxy, propoxy, or halogens.
-
Para vs. meta substitution on the phenyl ring.
- Method 2 : Assess biological activity (e.g., enzyme inhibition IC₅₀) using:
-
In vitro assays : Fluorescence polarization for target binding.
-
Docking Studies : AutoDock Vina to model interactions with hydrophobic pockets .
Example SAR Data :
Substituent IC₅₀ (µM) LogP 5-Ethoxy 0.12 3.8 5-Methoxy 0.45 3.2 5-Propoxy 0.30 4.1
Q. How can computational methods predict metabolic stability or toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate:
- Cytochrome P450 interactions (CYP3A4/2D6).
- hERG channel inhibition risk.
- Metabolic Pathways : Simulate Phase I oxidation (ethoxy → hydroxy) via Schrödinger’s QikProp .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across studies?
- Root Causes :
- Assay variability (e.g., cell line vs. recombinant enzyme).
- Impurity profiles (e.g., residual solvents affecting IC₅₀).
- Resolution :
- Standardized Protocols : Use WHO-recommended assay conditions.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
